N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 877650-75-4
VCID: VC5148514
InChI: InChI=1S/C16H16FNO2S/c17-12-3-1-4-13(11-12)18-15(19)16(6-8-20-9-7-16)14-5-2-10-21-14/h1-5,10-11H,6-9H2,(H,18,19)
SMILES: C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)F
Molecular Formula: C16H16FNO2S
Molecular Weight: 305.37

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

CAS No.: 877650-75-4

Cat. No.: VC5148514

Molecular Formula: C16H16FNO2S

Molecular Weight: 305.37

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide - 877650-75-4

Specification

CAS No. 877650-75-4
Molecular Formula C16H16FNO2S
Molecular Weight 305.37
IUPAC Name N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide
Standard InChI InChI=1S/C16H16FNO2S/c17-12-3-1-4-13(11-12)18-15(19)16(6-8-20-9-7-16)14-5-2-10-21-14/h1-5,10-11H,6-9H2,(H,18,19)
Standard InChI Key CAEBCUFSPMSTBK-UHFFFAOYSA-N
SMILES C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)F

Introduction

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a complex organic compound that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is notable for its unique structural features, which include a fluorinated phenyl ring, a thiophene ring, and an oxane ring, all connected through a carboxamide functional group . The presence of these diverse functional groups lends the compound interesting chemical properties and potential biological activities.

Synthesis of N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

The synthesis of N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes include reactions conducted in organic solvents such as dichloromethane or dimethylformamide at controlled temperatures to optimize yield and purity. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Synthetic Steps

  • Starting Materials: The synthesis begins with readily available precursors such as 3-fluoroaniline and thiophene-2-carboxylic acid derivatives.

  • Reaction Conditions: Reactions are typically carried out in organic solvents under controlled conditions of temperature and pH.

  • Purification: Techniques like recrystallization or chromatography are used to purify the final compound.

Chemical Reactivity

Reaction TypeConditionsProducts
OxidationHydrogen peroxide or m-chloroperbenzoic acidSulfoxides or sulfones
ReductionLithium aluminum hydride or sodium borohydrideAmines
SubstitutionBromine or nitration reagentsBrominated or nitrated derivatives

Biological Activities and Applications

The compound may act as an enzyme inhibitor by binding to active sites on enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The precise pathways depend on the specific biological context and target enzyme. Its unique structure suggests potential applications in pharmacology, particularly in areas requiring compounds with specific biological activities.

Potential Applications

  • Medicinal Chemistry: The compound's structural features make it a candidate for drug development, particularly in areas like enzyme inhibition.

  • Biological Research: It can be used as a tool compound to study biological pathways and interactions.

Physical Characteristics

PropertyDescription
AppearanceSolid
SolubilityModerate in organic solvents
StabilityStable under standard laboratory conditions

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